Product packaging for 4-Hydroxyphenylacetyl-CoA(Cat. No.:)

4-Hydroxyphenylacetyl-CoA

Numéro de catalogue: B1245459
Poids moléculaire: 901.7 g/mol
Clé InChI: GPCAQTOAAYEBGJ-CECATXLMSA-N
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Description

Significance of Acyl-CoA Intermediates in Central Metabolism

Acyl-CoA molecules are thioesters formed between a carboxylic acid and coenzyme A. These high-energy compounds are central to a multitude of metabolic pathways, including the oxidation of fatty acids and the synthesis of various biomolecules. creative-proteomics.comnih.gov The thioester bond is thermodynamically unstable, making acyl-CoAs excellent acyl group donors in biochemical reactions. nih.gov This reactivity is harnessed in central metabolism, where acetyl-CoA, the two-carbon acyl-CoA, serves as a primary entry point into the citric acid cycle for energy production. creative-proteomics.comrsc.org In the context of aromatic compound degradation, the formation of acyl-CoA intermediates serves to activate the relatively inert aromatic ring, preparing it for subsequent enzymatic attacks that lead to ring cleavage and eventual conversion into central metabolites. nih.govnih.gov

Overview of Microbial Aromatic Compound Degradation Strategies

Microorganisms employ a diverse toolkit of enzymatic strategies to dismantle aromatic compounds. These strategies can be broadly categorized into aerobic and anaerobic pathways. unesp.br

Aerobic Degradation: In the presence of oxygen, the primary mechanism involves the action of oxygenases. unesp.br These enzymes incorporate one or both atoms of molecular oxygen into the aromatic ring, leading to the formation of hydroxylated intermediates like catechol or protocatechuate. researchgate.net These dihydroxylated compounds are then susceptible to ring cleavage by dioxygenases, breaking open the stable aromatic structure. researchgate.net

Anaerobic Degradation: In the absence of oxygen, microbes utilize different, more energetically complex strategies. A common theme is the initial activation of the aromatic compound to its corresponding CoA thioester. nih.gov This is followed by a reduction of the aromatic ring to destabilize it, making it amenable to hydrolytic cleavage. nih.gov

These degradation pathways are often organized into "upper" or "peripheral" pathways that convert a variety of aromatic substrates into a few key central intermediates, and "lower" or "central" pathways that process these intermediates into molecules that can enter mainstream metabolism, such as the citric acid cycle. unesp.brresearchgate.net

Position of 4-Hydroxyphenylacetyl-CoA as a Key Metabolic Node in Specialized Pathways

Within the intricate web of microbial catabolism, this compound stands out as a key metabolic intermediate. It is formed from the degradation of 4-hydroxyphenylacetate (B1229458), a compound derived from the breakdown of lignin (B12514952) and various man-made chemicals. researchgate.netresearchgate.net The conversion of 4-hydroxyphenylacetate to its CoA thioester is a critical activation step. csic.es

In many bacteria, such as Pseudomonas putida and Escherichia coli, the degradation of 4-hydroxyphenylacetate proceeds through the formation of this compound. nih.govomicsonline.org This intermediate is then a substrate for a series of enzymes that ultimately lead to ring cleavage and the generation of metabolites that can fuel cellular growth. For instance, in some pathways, this compound is hydroxylated to form 3,4-dihydroxyphenylacetyl-CoA, which is then a substrate for ring-cleavage enzymes. omicsonline.orgasm.org In other novel pathways, the aromatic ring of the CoA-activated intermediate is epoxidized, leading to an oxepin (B1234782) intermediate that is subsequently cleaved. nih.govresearchgate.net The central position of this compound makes the enzymes involved in its metabolism potential targets for biotechnological applications, such as the bioremediation of aromatic pollutants and the synthesis of valuable chemicals. researchgate.netmdpi.com

Research Findings on 4-Hydroxyphenylacetate Degradation

The microbial degradation of 4-hydroxyphenylacetate has been the subject of extensive research, revealing diverse enzymatic strategies and regulatory mechanisms. The table below summarizes key findings from studies on different microorganisms.

MicroorganismKey Enzymes/PathwaysResearch Highlights
Pseudomonas putida 4-hydroxyphenylacetate 3-monooxygenase, Homogentisate (B1232598) pathwayMetabolizes 4-hydroxyphenylacetate via 3,4-dihydroxyphenylacetate (homoprotocatechuate pathway) or 2,5-dihydroxyphenylacetic acid (homogentisate pathway). omicsonline.org The pathway involves hydroxylation and subsequent ring cleavage. asm.org
Escherichia coli Two-component flavin-dependent monooxygenase (HpaB/HpaC)The first step in degradation is the hydroxylation of 4-hydroxyphenylacetate to 3,4-dihydroxyphenylacetate, catalyzed by a two-component enzyme system. mdpi.comwikipedia.org
Acinetobacter baumannii Hpa operon, Succinic semialdehyde dehydrogenaseThe degradation pathway is encoded by a gene cluster (operon) and results in the formation of pyruvate (B1213749) and succinate. researchgate.net The operon includes genes for a hydroxylase and a reductase. researchgate.net
"Enterobacter lignolyticus" Catalase/peroxidase, Glutathione S-transferasesIsolated from tropical forest soil, this organism utilizes the 4-hydroxyphenylacetate pathway for lignin degradation. researchgate.net
Sulfuritalea hydrogenivorans Phenylacetate (B1230308) degradation pathwayThis bacterium can degrade 4-hydroxyphenylacetate under nitrate-reducing (anaerobic) conditions. oup.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H42N7O18P3S B1245459 4-Hydroxyphenylacetyl-CoA

Propriétés

Formule moléculaire

C29H42N7O18P3S

Poids moléculaire

901.7 g/mol

Nom IUPAC

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-(4-hydroxyphenyl)ethanethioate

InChI

InChI=1S/C29H42N7O18P3S/c1-29(2,24(41)27(42)32-8-7-19(38)31-9-10-58-20(39)11-16-3-5-17(37)6-4-16)13-51-57(48,49)54-56(46,47)50-12-18-23(53-55(43,44)45)22(40)28(52-18)36-15-35-21-25(30)33-14-34-26(21)36/h3-6,14-15,18,22-24,28,37,40-41H,7-13H2,1-2H3,(H,31,38)(H,32,42)(H,46,47)(H,48,49)(H2,30,33,34)(H2,43,44,45)/t18-,22-,23-,24+,28-/m1/s1

Clé InChI

GPCAQTOAAYEBGJ-CECATXLMSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CC=C(C=C4)O)O

SMILES isomérique

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC4=CC=C(C=C4)O)O

SMILES canonique

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC4=CC=C(C=C4)O)O

Origine du produit

United States

Biochemical Pathways of 4 Hydroxyphenylacetyl Coa

Biosynthesis and Interconversion in Aromatic Amino Acid Metabolism

The formation of 4-Hydroxyphenylacetyl-CoA is intricately linked to the catabolic pathways of the aromatic amino acids phenylalanine and tyrosine.

The direct precursor to this compound is 4-hydroxyphenylacetic acid. The formation of the CoA thioester is an activation step, preparing the molecule for further metabolic reactions. This conversion is catalyzed by a specific ligase enzyme. In denitrifying bacteria such as Pseudomonas sp., a dedicated enzyme activates 4-hydroxyphenylacetate (B1229458) by ligating it with coenzyme A (CoA), a reaction that is essential for its subsequent degradation. nih.gov

The metabolic pathways of phenylalanine and tyrosine are interconnected, as the catabolism of phenylalanine primarily proceeds through its conversion to tyrosine. youtube.compharmaguideline.com Tyrosine is then broken down through a series of enzymatic steps. One of the initial steps in tyrosine degradation is its transamination to para-hydroxyphenylpyruvic acid (p-HPPA), a reaction catalyzed by tyrosine transaminase. slideshare.netcutm.ac.in 4-Hydroxyphenylacetic acid is a recognized metabolic product formed from the microbial breakdown of these aromatic amino acids, arising from intermediates like p-HPPA. researchgate.net Therefore, the formation of this compound from 4-hydroxyphenylacetic acid establishes a direct link to the central catabolic pathways of phenylalanine and tyrosine.

Anaerobic Degradation Pathways Involving this compound

Under anaerobic conditions, particularly in denitrifying bacteria, this compound is channeled into unique degradation pathways that differ significantly from aerobic routes.

Certain denitrifying bacteria, like Pseudomonas sp., employ an alpha-oxidation mechanism to degrade this compound. nih.gov This process involves the oxidation of the carboxymethyl side chain at the alpha-carbon position (the carbon atom adjacent to the thioester group). This novel mechanism is a key strategy for metabolizing C6-C2 aromatic compounds in the absence of oxygen. nih.gov

The alpha-oxidation of this compound proceeds through specific intermediates. The first step is the oxidation of this compound to 4-hydroxyphenylglyoxylate, a reaction catalyzed by a (4-hydroxy)-phenylacetyl-CoA dehydrogenase system. nih.gov Subsequently, the enzyme (4-hydroxy)phenylglyoxylate:acceptor oxidoreductase (CoA acylating) catalyzes the oxidative decarboxylation of 4-hydroxyphenylglyoxylate. This step yields 4-hydroxybenzoyl-CoA and carbon dioxide (CO2), channeling the carbon skeleton into a different metabolic intermediate. nih.gov

Table 1: Enzymes in the Anaerobic Alpha-Oxidation of this compound

Step Substrate Enzyme Product(s)
1 This compound (4-hydroxy)-phenylacetyl-CoA dehydrogenase 4-Hydroxyphenylglyoxylate
2 4-Hydroxyphenylglyoxylate (4-hydroxy)phenylglyoxylate:acceptor oxidoreductase 4-Hydroxybenzoyl-CoA + CO2

The 4-hydroxybenzoyl-CoA generated from the alpha-oxidation pathway undergoes a crucial reductive dehydroxylation step. nih.gov This reaction is catalyzed by the enzyme 4-hydroxybenzoyl-CoA reductase (dehydroxylating), which removes the hydroxyl group from the aromatic ring to form benzoyl-CoA. nih.govwikipedia.org Benzoyl-CoA is a central intermediate in the anaerobic degradation of a wide range of aromatic compounds and is further metabolized. nih.govresearchgate.net This dehydroxylation is a key step that connects the metabolism of hydroxylated aromatic compounds to the main benzoyl-CoA degradation pathway under anaerobic conditions. nih.govnih.gov

Table 2: Summary of Degradation Pathways

Pathway Initial Substrate Key Intermediate(s) Final Product of Pathway Organism Type
Alpha-Oxidation This compound 4-Hydroxyphenylglyoxylate, 4-Hydroxybenzoyl-CoA Benzoyl-CoA Denitrifying Bacteria
Reductive Dehydroxylation 4-Hydroxybenzoyl-CoA - Benzoyl-CoA Denitrifying Bacteria

Integration into Peripheral and Central Anaerobic Catabolic Routes

Under anaerobic conditions, particularly in denitrifying bacteria such as certain Pseudomonas species, this compound is a key intermediate in the catabolism of 4-hydroxyphenylacetate. nih.gov The degradation pathway involves an alpha-oxidation mechanism of the coenzyme A (CoA)-activated side chain. nih.gov This process begins with the conversion of 4-hydroxyphenylacetate to this compound by a specific ligase. Subsequently, this compound is oxidized by a dehydrogenase enzyme system into 4-hydroxyphenylglyoxylate. nih.gov

This intermediate then undergoes oxidative decarboxylation, catalyzed by an oxidoreductase, to yield 4-hydroxybenzoyl-CoA and carbon dioxide. nih.gov A crucial final step in this peripheral pathway is the reductive dehydroxylation of 4-hydroxybenzoyl-CoA, a reaction carried out by 4-hydroxybenzoyl-CoA reductase, which forms benzoyl-CoA. nih.gov Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds, which is then further metabolized. nih.govresearchgate.net This sequence effectively channels this compound into the central anaerobic benzoyl-CoA pathway.

IntermediateEnzyme/ProcessProductOrganism Example
This compound(4-hydroxy)-phenylacetyl-CoA dehydrogenase4-HydroxyphenylglyoxylateDenitrifying Pseudomonas sp. nih.gov
4-Hydroxyphenylglyoxylate(4-hydroxy)phenylglyoxylate: acceptor oxidoreductase (CoA acylating)4-Hydroxybenzoyl-CoA + CO2Denitrifying Pseudomonas sp. nih.gov
4-Hydroxybenzoyl-CoA4-hydroxybenzoyl-CoA reductase (dehydroxylating)Benzoyl-CoADenitrifying Pseudomonas sp. nih.gov

Aerobic Degradation Pathways Involving this compound

In aerobic bacteria, the degradation of phenylacetate (B1230308) and its hydroxylated derivatives involves distinct strategies. While the conventional aerobic pathway for phenylacetate proceeds via its activation to phenylacetyl-CoA followed by ring epoxidation, the presence of a hydroxyl group on the aromatic ring, as in 4-hydroxyphenylacetate, often leads to an alternative route. nih.govethz.chfrontiersin.org

In organisms like Pseudomonas putida, 4-hydroxyphenylacetate is typically metabolized via a pathway involving hydroxylation of the aromatic ring, rather than the epoxide-forming pathway used for unsubstituted phenylacetate. ethz.ch Specifically, 4-hydroxyphenylacetic acid is converted into 3,4-dihydroxyphenylacetic acid (homoprotocatechuic acid). nih.gov This dihydroxylated intermediate is then a substrate for ring-fission dioxygenases, which cleave the aromatic ring to produce aliphatic compounds that can enter central metabolism. nih.gov This represents a key adaptation where the pre-existing hydroxyl group directs the substrate into a separate oxidative pathway, bypassing the complex oxygenase system required for non-hydroxylated phenylacetyl-CoA. nih.govethz.ch

Lignin (B12514952), a complex aromatic biopolymer in plant cell walls, is a major source of diverse aromatic compounds in the environment. researchgate.net Microbial catabolism of lignin releases a variety of low-molecular-weight aromatic monomers, including 4-hydroxyphenylacetate. eltislab.comnih.gov Bacteria, such as Rhodococcus jostii and Pseudomonas putida, have evolved intricate "biological funneling" pathways to break down these structurally varied compounds into a limited number of central intermediates. eltislab.comresearchgate.netnih.gov

In this context, this compound is an intermediate in the catabolism of lignin-derived monomers. These funneling pathways, such as the β-ketoadipate pathway, process various aromatic molecules like p-coumarate, ferulate, vanillate, and 4-hydroxybenzoate. researchgate.netnih.gov The degradation of these compounds converges on key intermediates like protocatechuate, which are then further catabolized. eltislab.comnih.gov The breakdown of 4-hydroxyphenylacetate (and its CoA derivative) feeds into these central pathways, demonstrating its role in the microbial valorization of lignin. eltislab.comnih.gov

The ultimate goal of the aerobic catabolic pathways for aromatic compounds, including this compound, is to convert them into universal intermediates of central metabolism. researchgate.netnih.gov The aliphatic products generated from the ring-cleavage of hydroxylated aromatic rings are processed through a series of reactions that yield acetyl-CoA and succinyl-CoA. nih.govresearchgate.net

For example, the pathway for phenylacetic acid degradation in bacteria like Pseudomonas putida and Escherichia coli, encoded by the paa gene cluster, ultimately results in the formation of acetyl-CoA and succinyl-CoA. ethz.chresearchgate.netnih.govresearchgate.net Similarly, the β-ketoadipate pathway, which is central to the breakdown of many lignin-derived aromatics, also funnels these compounds towards the production of acetyl-CoA and succinyl-CoA. eltislab.comresearchgate.net These two intermediates can then readily enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in various biosynthetic pathways. researchgate.netnih.gov

PathwayStarting Aromatic ClassKey Intermediate(s)Final Products
Phenylacetate (Paa) PathwayPhenylacetatesPhenylacetyl-CoA, β-Ketoadipyl-CoAAcetyl-CoA, Succinyl-CoA researchgate.netnih.gov
β-Ketoadipate PathwayLignin Monomers (e.g., 4-hydroxybenzoate, vanillate)Protocatechuate, CatecholAcetyl-CoA, Succinyl-CoA eltislab.comresearchgate.net

Conjugation and Derivatization Reactions of this compound

Beyond catabolic degradation, acyl-CoA molecules can undergo conjugation reactions as part of metabolic or detoxification processes. The enzyme Glycine (B1666218) N-acyltransferase (GLYAT) catalyzes the conjugation of an acyl-CoA molecule with the amino acid glycine. wikipedia.orgvirtualflybrain.org The general reaction involves the transfer of the acyl group from the CoA thioester to the amino group of glycine, forming an N-acylglycine and releasing free CoA. wikipedia.orgvirtualflybrain.org

This enzymatic activity is responsible for reactions such as the conversion of benzoyl-CoA to N-benzoylglycine (hippuric acid). wikipedia.orgmdpi.com In the case of this compound, Glycine N-acyltransferase can catalyze its conjugation with glycine to form N-(4-hydroxyphenylacetyl)glycine, also known as 4-hydroxyphenylacetylglycine. nih.govchemspider.comcaymanchem.com This product has been identified as a metabolite, indicating that this conjugation pathway is a metabolic fate for this compound in certain biological systems. nih.govcaymanchem.com

Substrate 1Substrate 2EnzymeProduct
This compoundGlycineGlycine N-acyltransferase (GLYAT)N-(4-hydroxyphenylacetyl)glycine wikipedia.orgvirtualflybrain.orgnih.gov

Other Acyltransferase-Mediated Processes

Beyond its central metabolic roles, this compound is implicated as a potential substrate in other acyltransferase-mediated processes, particularly in the biosynthesis of specialized secondary metabolites in plants. A significant pathway in this context is the formation of bibenzyls and phenanthrenes, especially in orchid species from the Dendrobium genus. The core enzymes in these pathways are bibenzyl synthases (BBS), which are type III polyketide synthases that function as acyltransferases.

These enzymes catalyze the condensation of a starter molecule, an acyl-CoA, with several extender units, typically malonyl-CoA, to form the characteristic stilbenoid backbone of these compounds. While the established precursors for bibenzyl biosynthesis are primarily phenylpropanoid-CoA derivatives like p-coumaroyl-CoA and its reduced form, dihydro-p-coumaroyl-CoA, the structural similarity of this compound suggests its potential involvement.

Research into the biosynthesis of these compounds has identified and characterized several bibenzyl synthase enzymes. For instance, studies on Dendrobium sinense have led to the identification of bibenzyl synthases that utilize p-coumaroyl-CoA and malonyl-CoA to produce resveratrol, a stilbenoid precursor to bibenzyls. researchgate.netnih.gov Similarly, in Cannabis sativa, a bibenzyl synthase has been characterized that preferentially uses dihydro-hydroxycinnamoyl-CoA derivatives as substrates. nih.gov

The general mechanism for bibenzyl and phenanthrene biosynthesis involves the initial formation of a stilbenoid backbone by bibenzyl synthase. This is followed by a series of modifications, including hydroxylation, methylation, and sometimes cyclization, to generate the diverse array of bibenzyl and phenanthrene structures found in nature. The biosynthesis of phenanthrenes is believed to proceed through an intramolecular cyclization of a bibenzyl precursor.

While direct enzymatic evidence for the utilization of this compound by a specific acyltransferase in these pathways is not yet fully established in the reviewed literature, its presence in plants known to produce these secondary metabolites points to a plausible, albeit currently unconfirmed, role.

EnzymeSubstrate(s)ProductOrganism
Bibenzyl Synthase (BBS)p-coumaroyl-CoA + 3x malonyl-CoAResveratrolDendrobium sinense
Bibenzyl Synthase (CsBBS2)dihydro-p-coumaroyl-CoA + 3x malonyl-CoADihydroresveratrolCannabis sativa
Bibenzyl Synthase (CsBBS2)dihydrocaffeoyl-CoA + 3x malonyl-CoADihydropiceatannolCannabis sativa
Table 1. Examples of characterized bibenzyl synthases and their respective substrates and products.

Enzymology of 4 Hydroxyphenylacetyl Coa Transformations

Acyl-CoA Ligases (Acyl-CoA Synthetases)

Acyl-CoA ligases, also known as acyl-CoA synthetases, are a broad family of enzymes responsible for the activation of carboxylic acids. researchgate.net This activation is a crucial first step in many metabolic pathways, converting a relatively inert carboxylic acid into a highly reactive thioester derivative, acyl-CoA. This process is universally dependent on adenosine (B11128) triphosphate (ATP). researchgate.netwikipedia.org

While a dedicated 4-hydroxyphenylacetate-CoA ligase has been identified, detailed characterization in the literature often appears in the context of its comparison with the more extensively studied phenylacetate-CoA ligase. nih.govresearchgate.net In denitrifying Pseudomonas species, the degradation of 4-hydroxyphenylacetate (B1229458) involves a specific ligase that converts it to 4-hydroxyphenylacetyl-CoA. nih.govresearchgate.net This activity is distinct from the phenylacetate-CoA ligase acting on phenylacetate (B1230308). nih.govresearchgate.net The presence of 4-hydroxyphenylacetate induces the synthesis of its corresponding ligase, highlighting a regulated enzymatic system. asm.org

Research on Pseudomonas putida U has shown that the enzyme 4-hydroxyphenylacetic acid-3-hydroxylase, which acts downstream of the ligase, is specifically induced by 4-hydroxyphenylacetic acid, further suggesting a dedicated pathway for this compound. oup.com

A comparative look at 4-hydroxyphenylacetate-CoA ligase and its close relative, phenylacetate-CoA ligase, reveals important distinctions in substrate specificity. Phenylacetate-CoA ligase from Thermus thermophilus HB27, for instance, exhibits high specificity for phenylacetate and shows only minimal activity with 4-hydroxyphenylacetate. nih.govresearchgate.net Similarly, the phenylacetate-CoA ligase from Azoarcus evansii is highly specific for phenylacetate, and its synthesis is not induced by 4-hydroxyphenylacetate. asm.orgdntb.gov.ua This substrate specificity underscores the existence of distinct enzymes for the activation of these two related aromatic acids. nih.govresearchgate.net

The following table provides a comparative overview of the kinetic parameters of Phenylacetate-CoA Ligase from different organisms, illustrating the enzyme's high affinity for phenylacetate.

Enzyme SourceSubstrateApparent K_m (μM)V_max (μmol/min/mg)
Thermus thermophilus HB27 nih.govPhenylacetate5024
Azoarcus evansii asm.orgdntb.gov.uaPhenylacetate1448

Data for a dedicated 4-Hydroxyphenylacetate-CoA Ligase is not as readily available in comparative format.

Generally, acyl-CoA ligases share a common structural fold and catalytic mechanism but differ significantly in their substrate-binding pockets, which accounts for their diverse specificities. frontiersin.org This family includes enzymes active on a wide range of substrates, from short-chain fatty acids to complex aromatic and heterocyclic compounds. elifesciences.org

The catalytic mechanism of acyl-CoA ligases, including those acting on 4-hydroxyphenylacetate, is a well-established two-step process that is dependent on ATP. researchgate.netwikipedia.orgfrontiersin.org

Adenylation: The enzyme first catalyzes the reaction between the carboxylic acid (4-hydroxyphenylacetate) and ATP. This results in the formation of a high-energy acyl-adenylate intermediate (4-hydroxyphenylacetyl-AMP) and the release of pyrophosphate (PPi). researchgate.netnih.gov

Thioesterification: The activated acyl group is then transferred from the adenylate intermediate to the thiol group of coenzyme A, forming the final product, this compound, and releasing adenosine monophosphate (AMP). researchgate.netnih.gov

Dehydrogenases and Oxidoreductases Acting on this compound

Once formed, this compound is a substrate for further enzymatic transformation, primarily through oxidation reactions catalyzed by dehydrogenases and oxidoreductases.

In the anaerobic degradation pathway of 4-hydroxyphenylacetate in denitrifying Pseudomonas sp., a (4-hydroxy)-phenylacetyl-CoA dehydrogenase system plays a pivotal role. nih.govresearchgate.net This enzyme system oxidizes the methylene (B1212753) group of the side chain of this compound. nih.govresearchgate.net This reaction is a form of α-oxidation, a process that has not been widely described for CoA-activated carboxymethyl side chains. nih.gov The product of this oxidation is 4-hydroxyphenylglyoxylate. nih.govresearchgate.net

Following the dehydrogenase-catalyzed oxidation, the resulting α-ketoacyl-CoA intermediate, (4-hydroxy)phenylglyoxylate, undergoes oxidative decarboxylation. nih.gov This reaction is catalyzed by (4-hydroxy)phenylglyoxylate:acceptor oxidoreductase (CoA acylating), which converts (4-hydroxy)phenylglyoxylate to (4-hydroxy)benzoyl-CoA and carbon dioxide (CO2). nih.govresearchgate.net

Oxidative decarboxylation, in a general sense, is a biochemical reaction that involves the removal of a carboxyl group as CO2, coupled with an oxidation event that transfers electrons to an acceptor molecule. wikipedia.orgfiveable.me In this specific pathway, the process effectively shortens the side chain of the aromatic compound by one carbon, leading to the formation of a benzoyl-CoA derivative. nih.govresearchgate.net This benzoyl-CoA can then be further metabolized. nih.govresearchgate.net

Acyl-CoA Thioesterases (Acyl-CoA Hydrolases)

Acyl-CoA thioesterases are a diverse family of enzymes that catalyze the hydrolysis of the thioester bond in acyl-CoA molecules, releasing a free fatty acid and Coenzyme A (CoA). nih.govnih.gov This activity is crucial for regulating the intracellular pools of acyl-CoAs and free fatty acids, thereby influencing a wide range of metabolic pathways, including fatty acid oxidation and biosynthesis. nih.govbiorxiv.org

Function and Substrate Specificity of PaaI-like Thioesterases for Hydroxylated Phenylacetyl-CoA Esters

Studies on PaaI from various bacterial species, including Escherichia coli and Streptococcus pneumoniae, have revealed a notable substrate preference. While they exhibit modest activity towards phenylacetyl-CoA, their highest activity is observed with ring-hydroxylated phenylacetyl-CoA thioesters. unm.edunih.gov This specificity suggests a key role in processing the initial products of the phenylacetate degradation pathway. pnas.org

The PaaI thioesterase from Streptococcus pneumoniae (SpPaaI) has demonstrated a dual specificity, with activity towards both phenylacetyl-CoA and medium-chain fatty acyl-CoAs. nih.govnih.govresearchgate.net This broader substrate range suggests a more versatile role in cellular metabolism than previously thought for this class of enzymes. nih.govnih.govresearchgate.net

Enzyme Source Preferred Substrates Reference
Escherichia coli Ring-hydroxylated phenylacetyl-CoA thioesters unm.edunih.gov
Streptococcus pneumoniae Phenylacetyl-CoA, Medium-chain fatty acyl-CoAs nih.govnih.govresearchgate.net
Thermus thermophilus Acyl-CoA derivatives rcsb.org
General PaaI Hydroxylated phenylacetyl-CoA substrates pnas.org

Structural Basis of Thioesterase Catalysis and Substrate Binding

Crystal structures of PaaI, such as that from E. coli, have provided detailed insights into the residues crucial for catalysis and substrate binding. unm.edunih.gov In SpPaaI, mutagenesis studies have identified Asn37, Asp52, and Thr68 as important for catalysis. nih.gov The binding of the CoA moiety induces a significant conformational change, a phenomenon known as "induced fit," which is crucial for positioning the substrate for catalysis. nih.govnih.govresearchgate.net This mechanism involves a large movement in the N-terminus and a loop region. nih.govnih.gov

A fascinating aspect of some PaaI thioesterases, like the one from Thermus thermophilus, is the "half-of-the-sites reactivity," where only two of the four active sites in the tetramer are functional at any given time. rcsb.orgspring8.or.jp This negative cooperativity is thought to be a mechanism for regulating enzyme activity. rcsb.org The binding of the first two substrate molecules induces a subtle structural change in the remaining two active sites, which prevents further substrate binding. spring8.or.jp

Role in Coenzyme A Release and Metabolic Flux Control

A primary role of acyl-CoA thioesterases is the regeneration of free Coenzyme A (CoA). unm.edu In the context of the phenylacetate degradation pathway, PaaI's hydrolysis of phenylacetyl-CoA and its hydroxylated derivatives releases CoA, making it available for other essential metabolic reactions. unm.edufrontiersin.org This is particularly important when downstream enzymes in the pathway are limited, preventing a bottleneck and the sequestration of the CoA pool. unm.edunih.gov

By controlling the levels of acyl-CoA thioesters, these enzymes act as metabolic rheostats, modulating the flux of metabolites through various pathways. biorxiv.org For instance, the activity of acyl-CoA thioesterases can regulate the rate of fatty acid β-oxidation by controlling the availability of acyl-CoA substrates. nih.govdiabetesjournals.orgdiva-portal.org In the phenylacetate pathway, PaaI helps to prevent the toxic accumulation of early-stage intermediates by catalyzing their breakdown, thereby maintaining metabolic homeostasis. frontiersin.orgmdpi.com The PaaY thioesterase in E. coli also plays a role in detoxifying certain CoA-intermediates that can inhibit the pathway. nih.govresearchgate.net

Acyltransferases Interacting with this compound

Acyltransferases are a broad class of enzymes that catalyze the transfer of an acyl group from a donor molecule, such as an acyl-CoA, to an acceptor molecule. wikipedia.org Glycine (B1666218) N-acyltransferases (GLYATs) are a specific type of acyltransferase that play a significant role in the metabolism and detoxification of various endogenous and xenobiotic compounds. wikipedia.orgnih.gov

Enzymatic Mechanisms of N-Acylglycine Formation

The catalytic mechanism of bovine GLYAT has been investigated through protein modeling and site-directed mutagenesis. nih.gov These studies suggest that a glutamate (B1630785) residue (Glu226 in the bovine enzyme) acts as a general base, deprotonating the amino group of glycine. nih.gov This deprotonation facilitates a nucleophilic attack by the glycine nitrogen on the carbonyl carbon of the acyl-CoA thioester, leading to the formation of a tetrahedral intermediate, which then collapses to form the N-acylglycine product and release free CoA. nih.gov The structure of GLYAT belongs to the Gcn5-related N-acetyltransferase (GNAT) superfamily. researchgate.net

Substrate Range and Promiscuity of Glycine N-Acyltransferases

Glycine N-acyltransferases exhibit a degree of substrate promiscuity, meaning they can act on a variety of acyl-CoA substrates. nih.gov While the primary endogenous substrate for many GLYATs is thought to be benzoyl-CoA, they are also capable of conjugating a range of other acyl-CoAs derived from xenobiotics and endogenous metabolism. uniroma1.itnih.gov

For example, GLYAT is involved in the detoxification of benzoic acid (found in many fruits and vegetables) and salicylic (B10762653) acid (a metabolite of aspirin). wikipedia.orgnih.gov Studies have also shown that GLYATs can conjugate isovaleryl-CoA, which accumulates in the genetic disorder isovaleric acidemia. nih.govresearchgate.net Furthermore, there are specific glycine N-acyltransferases, such as GLYATL2 and GLYATL3, that show a preference for long-chain acyl-CoAs, leading to the formation of N-acylglycines like N-oleoyl glycine. mdpi.comresearchgate.netusf.edu The ability of GLYATs to handle a diverse range of substrates underscores their importance in metabolic detoxification and homeostasis. tandfonline.com

Microbial Systems and Ecological Contexts of 4 Hydroxyphenylacetyl Coa Metabolism

Distribution and Metabolic Diversity Across Bacterial Genera

The ability to metabolize 4-hydroxyphenylacetyl-CoA is widespread among bacteria, reflecting its importance as a key intermediate in the breakdown of abundant aromatic compounds. Different genera have evolved distinct pathways to channel this compound into their central metabolism, showcasing remarkable metabolic versatility.

Members of the genus Pseudomonas are well-known for their metabolic prowess in degrading a wide array of aromatic compounds. In Pseudomonas putida, 4-hydroxyphenylacetic acid (4-HPA) is typically metabolized through one of two main pathways: the homoprotocatechuate pathway or the homogentisate (B1232598) pathway. The homoprotocatechuate pathway involves the hydroxylation of 4-HPA to 3,4-dihydroxyphenylacetate, which is then subject to ring cleavage. Some Pseudomonas species utilize a monooxygenase to carry out this initial hydroxylation step. oup.comnih.gov

In contrast, the metabolism of the non-hydroxylated counterpart, phenylacetic acid (PA), often proceeds through its activation to phenylacetyl-CoA. Studies with Pseudomonas putida CSV86 have shown that this strain metabolizes PA via phenylacetyl-CoA, while 4-HPA is degraded through the 3,4-dihydroxyphenylacetate pathway, indicating that these pathways are inducible and substrate-specific. nih.gov The enzyme 4-hydroxyphenylacetate (B1229458) 1-monooxygenase has been identified in Pseudomonas acidovorans, which funnels 4-HPA into the homogentisate pathway. nih.gov Under anaerobic conditions, denitrifying Pseudomonas species can oxidize 4-hydroxyphenylacetate to 4-hydroxybenzoyl-CoA via this compound and 4-hydroxyphenylglyoxylate. nih.gov

Metabolism of 4-Hydroxyphenylacetic Acid in Pseudomonas Species
SpeciesMetabolic PathwayKey IntermediatesOxygen RequirementReference
Pseudomonas putidaHomoprotocatechuate pathway3,4-dihydroxyphenylacetateAerobic
Pseudomonas putidaHomogentisate pathway2,5-dihydroxyphenylacetic acidAerobic
Pseudomonas acidovoransHomogentisate pathwayHomogentisate, MaleylacetoacetateAerobic nih.gov
Denitrifying Pseudomonas sp.α-oxidation of CoA-thioester4-Hydroxyphenylglyoxylate, 4-Hydroxybenzoyl-CoAAnaerobic nih.gov

Denitrifying bacteria are metabolically versatile organisms capable of utilizing a wide range of organic compounds as carbon and energy sources in the absence of oxygen, using nitrate (B79036) as an electron acceptor. nih.govlnu.edu.ua Genera such as Azoarcus and Thauera are prominent in the anaerobic degradation of aromatic compounds, including those that are precursors to this compound. researchgate.net

In these bacteria, the anaerobic degradation of phenylacetate (B1230308) and 4-hydroxyphenylacetate involves their initial activation to the corresponding CoA thioesters. researchgate.net The pathway then proceeds through an α-oxidation mechanism. nih.gov For instance, in Thauera aromatica, the anaerobic metabolism of many aromatic compounds converges on the central intermediate benzoyl-CoA. ysu.edunih.gov The genetic clusters responsible for the anaerobic catabolism of phenylacetate have been identified in Azoarcus sp. strain EbN1 and show a specific organization of genes encoding enzymes like phenylacetate-CoA ligase and oxidoreductases. researchgate.net This pathway is distinct from the aerobic degradation routes and highlights the specialized adaptations of these bacteria to anoxic environments. ysu.edu

Sulfuritalea hydrogenivorans is a facultatively autotrophic bacterium capable of oxidizing sulfur compounds and hydrogen for energy. nih.govresearchgate.net This organism also possesses the genetic machinery for the anaerobic degradation of aromatic compounds. oup.comnih.gov Cultivation experiments have demonstrated that S. hydrogenivorans can degrade phenylacetate and 4-hydroxyphenylacetate under nitrate-reducing conditions. oup.comnih.gov

Genomic analysis of S. hydrogenivorans has revealed gene clusters for the anaerobic degradation of phenylacetate that are similar in organization to those found in other denitrifying bacteria like 'Aromatoleum aromaticum' strain EbN1. oup.comnih.gov The proposed pathway involves the activation of 4-hydroxyphenylacetate to this compound by a specific CoA ligase. oup.com Subsequently, a series of enzymatic reactions are thought to convert this compound to 4-hydroxybenzoyl-CoA. oup.com The presence of these pathways in a chemolithoautotroph suggests a broader ecological role for these organisms in the biogeochemical cycling of aromatic compounds in environments where both inorganic energy sources and organic pollutants are present. oup.comnih.gov

While laboratory strains of Escherichia coli like K-12 are often unable to utilize 4-hydroxyphenylacetate as a sole carbon source, other strains possess the necessary metabolic pathway. wikipedia.orgnih.govnih.gov The degradation of 4-hydroxyphenylacetate in these competent E. coli strains proceeds via the 3,4-dihydroxyphenylacetate pathway. nih.govnih.gov The initial step is the hydroxylation of 4-hydroxyphenylacetate to 3,4-dihydroxyphenylacetate, a reaction catalyzed by the two-component flavin monooxygenase system, 4-hydroxyphenylacetate 3-monooxygenase. wikipedia.orgnih.gov This enzyme system consists of an oxygenase component (HpaB) and a reductase component (HpaC). asm.org

The genes for this pathway are typically organized in an hpa cluster. researchgate.net Due to its well-characterized genetics, E. coli has been a valuable model organism for studying the metabolism of aromatic compounds and has been metabolically engineered for the production of valuable chemicals derived from aromatic precursors. asm.orgresearchgate.netnih.govnih.gov

Rhodococcus jostii RHA1 is a soil bacterium with a remarkable capacity to degrade a wide variety of hydrophobic and aromatic compounds, including those derived from lignin (B12514952). asm.orgasm.org Lignin degradation by microbes like R. jostii can lead to the formation of 4-hydroxyphenylacetic acid. nih.govmdpi.com This bacterium utilizes pathways such as the β-ketoadipate and phenylacetic acid pathways to channel aromatic compounds into central metabolism. researchgate.net

Metabolic studies have shown that R. jostii can catabolize major aromatic monomers from methylated lignin streams, with pathways converging at protocatechuate, which then enters the β-ketoadipate pathway. asm.org The degradation of lignin-derived aromatic compounds in Rhodococcus is an area of active research, with the potential for engineering these microbes for the biocatalytic conversion of lignin into valuable bioproducts. rsc.org For instance, re-routing aromatic degradation pathways in R. jostii RHA1 has been explored for the synthesis of aromatic dicarboxylic acids from lignin. rsc.org

Bacterial Genera and their Metabolism of this compound and Related Compounds
Bacterial GenusMetabolic ContextKey Pathway/EnzymeSignificanceReference
PseudomonasAerobic and anaerobic degradation of aromatic compoundsHomoprotocatechuate pathway, Homogentisate pathway, α-oxidationVersatile degradation of pollutants nih.govnih.gov
Azoarcus / ThaueraAnaerobic degradation under denitrifying conditionsActivation to CoA-thioesters, α-oxidationAnoxic aromatic compound cycling researchgate.netresearchgate.net
SulfuritaleaAnaerobic degradation by a chemolithoautotrophActivation to CoA-thioestersLink between inorganic and organic carbon cycles oup.comnih.gov
EscherichiaModel for aerobic degradation pathways4-hydroxyphenylacetate 3-monooxygenaseGenetic and metabolic engineering applications wikipedia.orgnih.gov
RhodococcusDegradation of lignin and its derivativesβ-ketoadipate pathway, Phenylacetic acid pathwayBioconversion of lignin to value-added products asm.orgresearchgate.netrsc.org

Environmental and Biogeochemical Significance

The microbial metabolism of this compound and its precursors is of profound environmental and biogeochemical significance. These pathways are integral to the global carbon cycle, facilitating the breakdown of complex, recalcitrant aromatic polymers like lignin into simpler molecules that can be assimilated by a wider range of organisms.

In anoxic environments such as sediments, waterlogged soils, and contaminated aquifers, the anaerobic degradation of aromatic compounds by denitrifying and other anaerobic bacteria is particularly important. nih.govlnu.edu.uaysu.edu These processes prevent the accumulation of potentially toxic aromatic pollutants and contribute to the biogeochemical cycling of nitrogen. The ability of diverse microbial communities to metabolize compounds like 4-hydroxyphenylacetate under both aerobic and anaerobic conditions underscores the robustness of the microbial loop in processing complex organic matter.

Furthermore, the metabolic pathways involving this compound are of interest for bioremediation applications. Microorganisms that can degrade aromatic pollutants can be harnessed to clean up contaminated sites. Understanding the genetic and biochemical basis of these pathways is crucial for developing effective bioremediation strategies and for the bio-based production of chemicals from renewable resources like lignin. researchgate.netrsc.org

Contribution to Anaerobic and Aerobic Aromatic Hydrocarbon Degradation

Microbial degradation of aromatic hydrocarbons, which are common environmental pollutants, often proceeds through central intermediates, with this compound playing a crucial role. The initial step in the microbial utilization of 4-hydroxyphenylacetate, a precursor to this compound, is its activation to the coenzyme A (CoA) thioester. This activation is a common strategy in both anaerobic and aerobic degradation pathways for aromatic compounds.

Under anaerobic conditions , the degradation of many aromatic compounds converges on the formation of benzoyl-CoA or its derivatives. In denitrifying bacteria such as certain Pseudomonas species, the anaerobic degradation of 4-hydroxyphenylacetate proceeds via its CoA derivative. While the specific enzymes acting on this compound in these pathways are not as extensively characterized as those for benzoyl-CoA, the general strategy involves the dearomatization and subsequent cleavage of the benzene (B151609) ring. For instance, in the anaerobic degradation of 4-hydroxybenzoate, a structurally similar compound, the CoA-activated intermediate is dehydroxylated by a 4-hydroxybenzoyl-CoA reductase. nih.govwikipedia.org It is plausible that a similar enzymatic logic applies to the anaerobic catabolism of this compound. Studies on the anaerobic microbiota have shown their capability to biodegrade excess aromatic metabolites like p-hydroxyphenylacetic acid, highlighting their role in detoxification processes. nih.gov

In aerobic environments , many bacteria employ "hybrid" degradation pathways for aromatic compounds, which, like their anaerobic counterparts, involve the formation of CoA thioesters. researchgate.net For phenylacetic acid, a compound closely related to 4-hydroxyphenylacetic acid, the degradation pathway in Escherichia coli involves a phenylacetyl-CoA oxygenase, a multi-component enzyme that hydroxylates the aromatic ring of phenylacetyl-CoA. nih.gov This enzymatic step is crucial for destabilizing the aromatic ring and facilitating its subsequent cleavage. The final products of this aerobic hybrid pathway are typically funneled into the tricarboxylic acid (TCA) cycle. researchgate.net The degradation of 4-hydroxyphenylacetate in several bacteria, including Acinetobacter and Pseudomonas putida, proceeds through the formation of 3,4-dihydroxyphenylacetic acid (homoprotocatechuate), which is then subject to ring fission. nih.gov The initial activation to this compound is a prerequisite for these subsequent enzymatic reactions.

The table below summarizes the key aspects of this compound's role in aromatic hydrocarbon degradation.

Degradation ConditionKey Metabolic StrategyExample Enzyme Family (Analogous Compounds)
Anaerobic Activation to CoA ester, followed by reductive dearomatization and ring cleavage.4-Hydroxybenzoyl-CoA reductase
Aerobic (Hybrid) Activation to CoA ester, followed by oxygenolytic ring hydroxylation and cleavage.Phenylacetyl-CoA oxygenase

Role in the Carbon Cycle and Organic Matter Turnover

The microbial breakdown of aromatic compounds is a fundamental component of the global carbon cycle. Lignin, a major component of plant biomass, is a complex polymer of aromatic subunits. Its decomposition by microorganisms releases a variety of aromatic compounds, including those that can be metabolized through this compound. By degrading these recalcitrant aromatic molecules, microorganisms play a vital role in recycling carbon and making it available to other organisms in the ecosystem.

Potential for Bioremediation of Aromatic Pollutants

The microbial pathways that metabolize this compound hold significant promise for the bioremediation of environments contaminated with aromatic pollutants. Aromatic hydrocarbons, such as those found in crude oil, creosote, and industrial effluents, are major environmental concerns due to their toxicity and persistence. Bioremediation, which utilizes the metabolic capabilities of microorganisms to degrade these pollutants, is a cost-effective and environmentally friendly approach to cleanup.

The central role of this compound in the degradation of a range of aromatic compounds makes the enzymes of its metabolic pathway attractive targets for bioremediation strategies. By understanding the genetic and biochemical basis of 4-hydroxyphenylacetate degradation, it may be possible to enhance the efficiency of naturally occurring microbial populations or to engineer microorganisms with superior degradation capabilities. For example, enhancing the expression or activity of the initial activating enzyme, a putative this compound ligase, or the subsequent ring-modifying enzymes could accelerate the breakdown of target pollutants.

The degradation of phenolic compounds, which are common industrial pollutants, can also proceed through pathways involving 4-hydroxyphenylacetate and its CoA derivative. researchgate.net Therefore, harnessing the microbial metabolism of this compound could provide a robust platform for the bioremediation of a variety of aromatic contaminants. Research into the microbial degradation of compounds like 4-chlorophenylacetic acid further highlights the potential for these pathways to be adapted for the breakdown of halogenated aromatic pollutants, which are often more recalcitrant.

The table below outlines potential bioremediation applications related to this compound metabolism.

Pollutant ClassBioremediation StrategyKey Metabolic Target
Phenolic Compounds Bioaugmentation with specialized microbes, Biostimulation of indigenous populations.Enzymes of the 4-hydroxyphenylacetate degradation pathway.
Polycyclic Aromatic Hydrocarbons (PAHs) Engineering microbes with enhanced degradation pathways.Introduction of genes for efficient CoA activation and ring cleavage.
Halogenated Aromatics Directed evolution of enzymes for novel substrate specificities.Modifying enzymes to act on chlorinated or other halogenated analogs.

Molecular and Genetic Regulation of 4 Hydroxyphenylacetyl Coa Metabolism

Gene Clusters Encoding 4-Hydroxyphenylacetyl-CoA Pathways

The genes responsible for the breakdown of aromatic compounds, including 4-hydroxyphenylacetic acid, are often organized into functional units called operons. This clustering allows for coordinated expression of all the enzymes required for a specific metabolic pathway.

The catabolism of phenylacetic acid (PAA) and its hydroxylated derivatives like 4-hydroxyphenylacetic acid is primarily encoded by the paa gene clusters in many bacteria. pnas.orgnih.gov These clusters contain the necessary genes for the entire degradation pathway, from the initial activation of the aromatic acid to its final conversion into central metabolic intermediates like acetyl-CoA and succinyl-CoA. pnas.org The organization of these paa genes can vary among different bacterial species. nih.gov For example, in Escherichia coli, the paa gene cluster is located on the chromosome and includes genes encoding enzymes for the catabolic pathway as well as regulatory proteins. oup.com In Corynebacterium glutamicum, the paa gene cluster is organized into six transcriptional units. researchgate.net The pad gene cluster, also implicated in PAA degradation, is often found in facultative anaerobes and encodes a three-step anaerobic pathway. csic.es

The paa operon typically includes genes such as paaK (encoding phenylacetyl-CoA ligase), paaABCDE (encoding a multicomponent oxygenase), paaG (encoding an isomerase), paaF and paaH (encoding enzymes for β-oxidation-like steps), and paaJ (encoding a thiolase). pnas.orgfrontiersin.org Additionally, a gene designated paaI, encoding a thioesterase with activity towards hydroxyphenylacetyl-CoA substrates, is often part of this cluster. researchgate.netgithub.com The genomic arrangement of these genes facilitates their coregulation in response to the presence of aromatic substrates. asm.org

Table 1: Key Gene Clusters in this compound Metabolism

Gene ClusterPrimary FunctionKey GenesOrganism Examples
paaAerobic catabolism of phenylacetic acid and its derivativespaaK, paaABCDE, paaG, paaF, paaH, paaJ, paaIEscherichia coli, Pseudomonas putida, Corynebacterium glutamicum pnas.orgoup.comresearchgate.net
padAnaerobic catabolism of phenylacetic acidVaries, often includes CoA ligase and reductase componentsAzoarcus, Rhodopseudomonas csic.es
hpaCatabolism of 4-hydroxyphenylacetic acidhpaB, hpaC (encoding 4-hydroxyphenylacetate (B1229458) 3-hydroxylase)Escherichia coli, Pseudomonas putida oup.comresearchgate.netoup.com

The first committed step in the metabolism of 4-hydroxyphenylacetic acid is its activation to this compound, a reaction catalyzed by a specific CoA ligase. The gene encoding this crucial enzyme is typically located within the catabolic gene cluster.

In many bacteria, the gene paaK encodes phenylacetyl-CoA ligase, which is responsible for the activation of phenylacetic acid. asm.orgnih.gov While this enzyme shows high specificity for phenylacetate (B1230308), some variants exhibit low activity towards 4-hydroxyphenylacetate. nih.govnih.gov For instance, the phenylacetyl-CoA ligase from Pseudomonas putida does not utilize 4-hydroxyphenylacetic acid as a substrate. researchgate.netnih.gov In contrast, studies on Azoarcus evansii have shown that the paaK-encoded ligase is specific for phenylacetate and is not induced by 4-hydroxyphenylacetate. asm.org

The biosynthesis of certain antibiotics, such as bagremycins in Streptomyces sp. Tü 4128, involves a phenylacetyl-CoA ligase (PCL) family protein, BagE, which activates 4-hydroxyphenylacetic acid to this compound. tandfonline.com This highlights that distinct CoA ligases with specificity for 4-hydroxyphenylacetic acid exist and are encoded within relevant biosynthetic gene clusters. In plants, the 4-coumarate:CoA ligase (4CL) gene family is responsible for activating a range of hydroxycinnamic acids, and some isoforms can utilize related phenolic compounds, demonstrating the diversity of these enzymes. researchgate.netnih.govmdpi.comfrontiersin.org The anaerobic degradation of tyrosine, which proceeds via 4-hydroxyphenylacetate, is also thought to involve a specific CoA ligase for the formation of this compound. csic.es

Table 2: Characterized CoA Ligases Acting on Phenylacetic Acid and its Derivatives

EnzymeGeneOrganismSubstrate(s)
Phenylacetyl-CoA LigasepaaKPseudomonas putidaPhenylacetic acid researchgate.netnih.gov
Phenylacetyl-CoA LigasepaaKAzoarcus evansiiPhenylacetic acid asm.org
Phenylacetyl-CoA LigasepaaKThermus thermophilus HB27Phenylacetate (high specificity), 4-hydroxyphenylacetate (low activity) nih.gov
Phenylacetyl-CoA LigasebagEStreptomyces sp. Tü 41284-hydroxyphenylacetic acid tandfonline.com

Post-Transcriptional and Post-Translational Control Modulating Enzyme Activity

While transcriptional control is the primary mechanism for regulating metabolic pathways, post-transcriptional and post-translational modifications provide additional layers of control, allowing for more rapid and fine-tuned responses to changing cellular conditions. nih.govmdpi.com

Post-translational modifications (PTMs), such as phosphorylation, acetylation, and ubiquitination, can alter the activity, stability, or localization of enzymes. nih.govimrpress.comfrontiersin.org In the context of metabolic pathways, PTMs can be triggered by fluctuations in the levels of key metabolites, such as acetyl-CoA. nih.gov While specific examples of PTMs directly regulating the enzymes of the this compound pathway are not as extensively documented as transcriptional regulation, the principles are broadly applicable.

For example, the activity of enzymes can be modulated by the availability of their substrates and cofactors. The levels of acyl-CoA thioesters, which are central intermediates in this pathway, can influence the activity of downstream enzymes and may also serve as donors for protein acylation, a type of PTM that can regulate enzyme function. mdpi.com This creates a potential feedback loop where the metabolic state of the cell can directly impact the catalytic efficiency of the pathway enzymes, complementing the slower, transcriptional control mechanisms.

Genomic and Metagenomic Approaches for Unraveling Pathway Diversity and Evolution

Genomic and metagenomic methodologies have fundamentally transformed the study of microbial metabolism, providing unprecedented access to the genetic blueprints of both culturable and unculturable microorganisms. mdpi.comnih.gov These approaches have been particularly insightful in deciphering the diversity and evolutionary trajectories of pathways for the degradation of aromatic compounds, including the one involving this compound. By analyzing the genetic makeup of individual organisms (genomics) and entire microbial communities (metagenomics), researchers can identify catabolic genes, reconstruct metabolic pathways, and infer the evolutionary processes that shape them. mdpi.com

Genomic Insights into Pathway Architecture

The sequencing of individual bacterial genomes has been instrumental in identifying and characterizing the gene clusters responsible for the degradation of phenylacetate and its derivatives. A widespread aerobic pathway, found in approximately 16% of all sequenced bacteria, proceeds through the activation of phenylacetate to its CoA thioester, phenylacetyl-CoA. pnas.orgpnas.orgresearchgate.net Genomic studies in model organisms like Escherichia coli and Pseudomonas putida revealed that this pathway is encoded by a conserved set of paa genes. pnas.orgnih.gov

A key discovery from genomic analysis is the pathway's unusual biochemistry, which involves the activation of the stable aromatic ring of phenylacetyl-CoA into a reactive ring 1,2-epoxide by a unique multicomponent oxygenase (PaaA/B/C/D/E). nih.govasm.org This epoxide is then isomerized to a seven-membered heterocyclic enol ether, an oxepin (B1234782), which undergoes subsequent hydrolytic cleavage and β-oxidation steps. pnas.orgpnas.org

Comparative genomics has highlighted significant diversity in the organization of these catabolic gene clusters. For instance, in Burkholderia xenovorans LB400, the genes for the phenylacetyl-CoA pathway are organized into three separate, non-contiguous chromosomal clusters (paaGHIJKR, paaANEBDF, and paaC), an arrangement that appears unique to the Burkholderiaceae family. nih.gov In contrast, these genes are typically found in a single large cluster in E. coli and Pseudomonas species. nih.gov Furthermore, genomic analyses have helped distinguish between different degradation routes. The anaerobic degradation of 4-hydroxyphenylacetate, for example, involves a specific CoA ligase that is different from the one used for phenylacetate, ultimately leading to 4-hydroxybenzoyl-CoA. csic.es

Metagenomics: Tapping into Environmental Gene Pools

Metagenomics circumvents the need for cultivation, allowing for direct exploration of the genetic potential of microbial communities in their natural habitats. researchgate.netnih.gov This has been crucial for understanding the true diversity of this compound metabolism, as most environmental microbes have not been cultured.

Functional metagenomic screening of activated sludge from an industrial wastewater treatment plant, for example, identified numerous clones with genes for aromatic compound degradation. researchgate.net This study revealed novel subfamilies of extradiol dioxygenases and found that most gene arrangements were subsets of complete pathways, often located on mobile genetic elements. researchgate.net A notable finding was the assembly of a 36.7-kb circular plasmid-like element, pSKYE1, which carried a minimal set of genes for phenol (B47542) detoxification, suggesting that in some environmental contexts, these pathways may function in detoxification rather than complete catabolism for growth. researchgate.net

Metagenomic analysis of deep-sea sediments from the Gulf of Mexico following the Deepwater Horizon oil spill showed an enrichment of genes associated with the anaerobic degradation of aromatic compounds, such as those for benzoyl-CoA reductase, in contaminated sites compared to unimpacted areas. frontiersin.org This demonstrates how environmental pressures select for specific metabolic capabilities within a microbial community.

Evolutionary Mechanisms of Pathway Diversification

Genomic and metagenomic data provide strong evidence that the evolution of aromatic degradation pathways is highly dynamic and driven by several key mechanisms. Horizontal gene transfer (HGT) is a major force, facilitated by mobile genetic elements like plasmids and integrative and conjugative elements (ICEs). nih.govmdpi.com ICEs are particularly important as they can carry large clusters of catabolic genes and transfer them between different bacterial species, allowing for rapid adaptation to new environmental niches and substrates. nih.govresearcher.life The evolution of these pathways often occurs through the acquisition, deletion, or exchange of discrete genetic modules. nih.govmdpi.com

A clear example of pathway evolution was reconstructed in the bacterium Rhodopseudomonas palustris. While one strain (CGA009) cannot grow on 3-chlorobenzoate (B1228886), a related strain (RCB100) can. asm.org Comparative genomics and laboratory evolution experiments revealed that the ability to degrade this compound was acquired through two key events: a large deletion that removed a transcriptional repressor of the benzoate (B1203000) degradation pathway, and a single nucleotide mutation in a CoA ligase gene (aliA) that enhanced its activity towards the new substrate. asm.org This illustrates how regulatory adjustments and changes in enzyme specificity can open up a pre-existing pathway to novel man-made compounds.

Table 1: Key Gene Clusters and Enzymes in Phenylacetate/(4-Hydroxy)phenylacetate Metabolism

Gene/ClusterFunctionExample Organism(s)Reference(s)
paa gene clusterComplete aerobic degradation of phenylacetate via phenylacetyl-CoAEscherichia coli, Pseudomonas putida pnas.orgnih.gov
paaABCDERing 1,2-phenylacetyl-CoA epoxidase complex; activates the aromatic ringE. coli, Pseudomonas sp. Y2 nih.govasm.org
paaGRing 1,2-epoxyphenylacetyl-CoA isomerase; forms an oxepin-CoA intermediateE. coli, Pseudomonas sp. Y2 nih.gov
paaZInvolved in hydrolytic ring cleavageE. coli, P. putida, Azoarcus evansii asm.org
paaIThioesterase; potentially cleaves CoA thioesters under certain conditionsE. coli, P. aeruginosa researchgate.net
paaKPhenylacetate-CoA ligase; activates phenylacetate to phenylacetyl-CoAPseudomonas putida pnas.orgresearchgate.net
badABenzoate-CoA ligase (anaerobic)Rhodopseudomonas palustris nih.gov
aliAAlicyclic acid CoA ligase with promiscuous activity on 3-chlorobenzoateRhodopseudomonas palustris asm.org

Table 2: Findings from Genomic and Metagenomic Studies on Aromatic Compound Degradation Pathways

Study FocusOrganism/EnvironmentApproachKey FindingsImplication for Diversity/EvolutionReference(s)
Phenylacetate catabolismBurkholderia xenovorans LB400Genomics, Transcriptomics, Proteomicspaa genes are located in three non-contiguous clusters.Reveals unique genomic architecture and regulatory complexity of the pathway. nih.gov
Evolution of xenobiotic degradationRhodopseudomonas palustrisComparative Genomics, Experimental EvolutionDeletion of a repressor and a point mutation in a CoA ligase enabled 3-chlorobenzoate degradation.Demonstrates rapid evolution through regulatory and enzyme specificity changes. asm.org
Diversity of catabolic genesActivated Sludge MetagenomeFunctional MetagenomicsDiscovered novel enzyme subfamilies and fragmented gene clusters on a mobile plasmid-like element (pSKYE1).Highlights modular evolution and the role of pathways in detoxification. researchgate.net
Role of mobile elementsVarious BacteriaComparative GenomicsIntegrative and Conjugative Elements (ICEs) carry and transfer diverse aromatic degradation gene modules.Shows HGT via ICEs is a primary driver of pathway evolution and adaptation. nih.govmdpi.com
Environmental adaptationDeep-sea sediments (post-oil spill)MetagenomicsEnrichment of genes for anaerobic hydrocarbon degradation (e.g., bssA, benzoyl-CoA reductase) in impacted areas.Links environmental pressure to the selection and abundance of specific catabolic pathways. frontiersin.org

Advanced Research Methodologies for 4 Hydroxyphenylacetyl Coa Studies

Analytical Techniques for Detection, Quantification, and Structural Elucidation

The precise analysis of 4-Hydroxyphenylacetyl-CoA and related metabolites within complex biological matrices requires high-resolution and sensitive analytical methods.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of metabolic intermediates from biological samples. wikipedia.orgadvancechemjournal.com In the context of this compound studies, reverse-phase HPLC is frequently employed, often coupled with a diode-array detector (DAD) for preliminary identification based on the analyte's UV-visible spectrum. protocols.ioresearchgate.net This method allows for the separation of a wide range of aromatic metabolites, including pathway intermediates, from host microorganisms. nih.gov

Methodologies have been developed to quantify numerous aromatic compounds and their metabolic pathway intermediates, which is crucial for accelerating the development of engineered microbial strains for bioremediation or bioproduction. nih.govfrontiersin.org For instance, HPLC analysis of culture supernatants from bacteria capable of degrading aromatic compounds like naphthalene (B1677914) and biphenyl (B1667301) has been used to identify and profile the metabolic intermediates formed during transformation. researchgate.net The separation is typically achieved using a C18 analytical column with a gradient mobile phase, which can be optimized for the specific analytes of interest. protocols.io While HPLC with UV detection is robust, its mobile phase can also be designed to be compatible with mass spectrometry for more definitive identification. nih.gov

Table 1: HPLC Parameters for Aromatic Metabolite Analysis

This interactive table summarizes typical parameters used in HPLC methods for the analysis of aromatic pathway intermediates.

ParameterTypical Setting/ValueRationale
Column Reverse-phase C18 (e.g., 2.1 x 150 mm, 2.7 µm) researchgate.netProvides good retention and separation of moderately non-polar aromatic compounds.
Mobile Phase Gradient of aqueous buffer (e.g., ammonium (B1175870) hydroxide) and organic solvent (e.g., acetonitrile/methanol) nih.govmdpi.comAllows for the elution of a wide range of compounds with varying polarities.
Detection Diode Array Detector (DAD) protocols.io or UV detector nih.govEnables quantification and preliminary identification based on UV absorbance spectra.
Flow Rate 1.0 - 3.0 mL/min youtube.comInfluences resolution and analysis time.
Injection Volume 10 µL researchgate.netA small volume is sufficient for sensitive detection with modern instruments.

Samples for HPLC analysis, such as cell extracts or culture supernatants, often require filtration through a 0.2 µm filter to remove particulate matter that could damage the column. protocols.io Dilution may also be necessary to ensure the analyte concentration falls within the linear range of the instrument for accurate quantification. protocols.io

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS) and tandem mass spectrometry (MS/MS), provides unparalleled sensitivity and specificity for the identification and quantification of metabolites like this compound. nih.govresearchgate.net This technique is central to the field of metabolomics.

LC-MS/MS methods have been developed for the simultaneous analysis of various acyl-CoA species, including short-chain and long-chain variants. nih.govnih.gov A common feature in the MS/MS analysis of CoA esters is the neutral loss of a 507 Da fragment, corresponding to the 3'-phosphoadenosine-5'-diphosphate portion of the CoA molecule, which provides a characteristic signature for this class of compounds. researchgate.netnih.gov This allows for targeted screening for CoA esters in complex biological samples.

The high sensitivity of LC-MS/MS, with limits of detection in the low femtomole range, makes it suitable for analyzing low-abundance intracellular metabolites. mdpi.com The technique has been successfully applied to identify metabolic intermediates in the degradation pathways of various aromatic compounds by analyzing cell extracts over time. frontiersin.orgnih.gov

Table 2: Common Mass Spectrometry Approaches for Acyl-CoA Analysis

This interactive table outlines key MS techniques and their applications in the study of acyl-CoA compounds.

TechniqueDescriptionApplication in 4-HPA-CoA Studies
LC-MS/MS Liquid chromatography coupled to tandem mass spectrometry. nih.govQuantification and identification of 4-HPA-CoA and other pathway intermediates in biological extracts. mdpi.comnih.gov
Selected Reaction Monitoring (SRM) A targeted MS/MS technique that monitors specific precursor-to-product ion transitions. nih.govEnhances specificity and lowers the limit of detection for known acyl-CoAs. nih.gov
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, aiding in the determination of elemental composition. researchgate.netUsed for the confident identification of unknown metabolites.

Stable isotope-labeling experiments, often using ¹³C-labeled substrates, are powerful tools for elucidating metabolic pathways and quantifying metabolic fluxes. d-nb.infonih.gov In this approach, organisms are fed a substrate enriched with a stable isotope, and the incorporation of the isotope into downstream metabolites is tracked over time.

By feeding organisms ¹³C-labeled precursors of aromatic compounds, researchers can trace the flow of carbon through the metabolic network leading to and from this compound. d-nb.info The resulting labeled intermediates can be analyzed by mass spectrometry to determine the extent and position of labeling, providing direct evidence for pathway connections. d-nb.infonih.gov This technique is particularly valuable for distinguishing between competing metabolic routes and for quantifying the contribution of different pathways to the synthesis or degradation of a compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, especially ¹³C-NMR, complements MS-based methods by providing detailed structural information about labeled metabolites. nih.govnih.gov While MS can determine the number of labeled atoms in a molecule, NMR can often pinpoint their exact location within the molecular structure. nih.gov This level of detail is invaluable for understanding the specific enzymatic reactions that have occurred.

Table 3: Isotope Labeling and NMR in Metabolic Pathway Analysis

This interactive table highlights the application of isotope labeling and NMR in tracing metabolic pathways.

TechniquePrincipleApplication in 4-HPA-CoA Pathway Studies
¹³C-Labeling with MS Analysis Cells are grown on a ¹³C-labeled carbon source. The mass shift in metabolites is detected by MS. d-nb.infoTracing the carbon skeleton from a precursor through the pathway to 4-HPA-CoA and its subsequent products. d-nb.info
¹³C-NMR Spectroscopy Detects the ¹³C nuclei, providing information about the carbon backbone of a molecule. nih.govDetermines the specific positions of ¹³C atoms in intermediates, revealing the mechanisms of enzymatic reactions.
Isotopic Ratio Outlier Analysis (IROA) A method that uses mixtures of samples with low (e.g., 5%) and high (e.g., 95%) ¹³C enrichment to distinguish true metabolites from artifacts. nih.govCan be applied to confidently identify novel intermediates in the 4-HPA-CoA pathway in untargeted metabolomics studies. nih.gov

Enzymatic Activity Assays and Kinetic Characterization

Understanding the function of enzymes involved in the this compound pathway requires the development of specific assays to measure their activity and characterize their kinetic properties.

In vitro enzyme assays are essential for confirming the function of a specific enzyme and for studying its mechanism. bellbrooklabs.comsigmaaldrich.com These assays typically involve incubating the purified enzyme with its substrate(s) and monitoring the formation of product or the consumption of a substrate or cofactor over time.

For enzymes that utilize this compound, a common approach is to use a coupled enzyme assay. For example, the activity of ligases that produce this compound can be measured by coupling the release of AMP to an ATP-regenerating system that ultimately leads to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm. asm.org Alternatively, HPLC-based assays can be used to directly measure the formation of the CoA ester product. pnas.org For hydroxylases that act on 4-hydroxyphenylacetate (B1229458), the consumption of NADH or NADPH can also be followed spectrophotometrically. oup.com

The development of these assays is crucial for identifying and characterizing the enzymes involved in a metabolic pathway. For example, the purification and characterization of 4-hydroxyphenylacetic acid-3-hydroxylase from Pseudomonas putida U was achieved by developing an assay that monitored NADH consumption. oup.com

These parameters are determined by measuring the initial reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation. pnas.org For example, the kinetic parameters for phenylacetate-CoA ligase from Thermus thermophilus were determined for its substrates phenylacetate (B1230308), ATP, and CoA. nih.gov Similarly, kinetic studies on 4-hydroxybutyryl-CoA dehydratase involved measuring the substrate-dependent disappearance of CoA. nih.gov

This information is critical for understanding how an enzyme functions in a metabolic context, how its activity is regulated, and for comparing the efficiency of different enzymes or engineered variants.

Table 4: Kinetic Parameters of Enzymes Related to Phenylacetyl-CoA Metabolism

This interactive table provides examples of kinetic parameters determined for enzymes involved in pathways related to this compound. Note that values can vary depending on the organism and assay conditions.

EnzymeOrganismSubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Phenylacetate-CoA Ligase asm.orgAzoarcus evansiiPhenylacetate14402.86 x 10⁶
Phenylacetate-CoA Ligase nih.govThermus thermophilusPhenylacetate50400 (at 75°C)8.0 x 10⁶
Phenylacetate-CoA Ligase nih.govThermus thermophilus4-Hydroxyphenylacetate>1000--
4-Hydroxyphenylacetic acid-3-hydroxylase oup.comPseudomonas putida U4-Hydroxyphenylacetic acid38--
4-Hydroxyphenylacetic acid-3-hydroxylase oup.comPseudomonas putida UNADH41--
PaaI Thioesterase unm.eduEscherichia coliThis compound--1.1 x 10³
4-Hydroxybutyryl-CoA Dehydratase uniprot.orgClostridium aminobutyricum4-Hydroxybutanoyl-CoA50--

Genetic Engineering and Molecular Biology Approaches

Genetic and molecular biology tools provide powerful means to investigate the in vivo functions of genes and enzymes related to this compound metabolism. By manipulating the genetic makeup of organisms, researchers can uncover the physiological roles of specific pathways and the contributions of individual enzymes.

Gene deletion and overexpression are fundamental techniques for assessing the function of genes involved in the metabolism of this compound. Deleting a gene expected to encode an enzyme in a particular pathway can lead to the accumulation of its substrate or a decrease in the formation of its product, thereby confirming the gene's role. ebi.ac.ukmdpi.com For instance, the deletion of the paaI gene, which encodes a thioesterase, in Escherichia coli can be used to study its role in the phenylacetate degradation pathway. researchgate.net Functional complementation of a paaI mutant with a thioesterase from another organism can demonstrate a preference for certain substrates, like phenylacetate, providing insights into its specific function. researchgate.net

Conversely, overexpressing a gene can enhance the metabolic flux through a pathway, leading to increased production of downstream metabolites. This approach is not only useful for functional analysis but also for metabolic engineering applications. For example, overexpressing the tps1 gene in Trichoderma atroviride has been shown to impact the production of terpene metabolites, highlighting the role of precursor supply, which can be indirectly linked to acyl-CoA pools. mdpi.com In sweetpotato, the overexpression of 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in a related pathway, led to enhanced tolerance to various environmental stresses, demonstrating the broader physiological impact of modulating these metabolic routes. nih.gov

Table 1: Examples of Gene Deletion and Overexpression Studies
TechniqueOrganismGene(s) of InterestKey FindingReference
Gene DeletionEscherichia coliΔydiIDemonstrated the essential role of YdiI in the menaquinone biosynthetic pathway through growth analysis on different carbon sources. nih.gov
Gene DeletionPseudomonas sp. strain Y2paaXInactivation of paaX led to higher transcription from the P(styA) promoter, indicating its role as a repressor in the phenylacetyl-CoA catabolon. ebi.ac.uk
OverexpressionSweetpotato (Ipomoea batatas)IbHPPDOverexpression resulted in increased tolerance to salt, drought, and oxidative stresses. nih.gov
Gene DeletionTrichoderma atrovirideΔtps1Deletion almost eliminated the production of several sesquiterpenoids. mdpi.com

Site-directed mutagenesis is a precise technique used to substitute specific amino acids within an enzyme, allowing researchers to probe the function of individual residues in substrate binding and catalysis. synbio-tech.com This method has been extensively applied to enzymes that utilize this compound and structurally similar compounds. For example, in the study of the hotdog-fold thioesterase PaaI from E. coli, site-directed mutagenesis was used to replace key residues in the active site, such as Glu-14, Asn-15, and Asp-16, with alanine. unm.edu The kinetic analysis of these mutants revealed that the D16A mutant had significantly reduced activity, suggesting that Asp-16 is a critical catalytic residue. unm.edu

Similarly, for the 4-hydroxybenzoyl-CoA thioesterase from Arthrobacter sp., a series of site-directed mutants were created to investigate the roles of active site residues. wisc.edu This study provided evidence that Glu73 acts as a nucleophile in catalysis, while other residues like Gly65 and Gln58 contribute to stabilizing the transition state. wisc.edu These studies, by systematically altering the enzyme's structure at a single amino acid level, provide detailed insights into the catalytic mechanism. unm.eduwisc.edu

Table 2: Key Findings from Site-Directed Mutagenesis Studies
EnzymeOrganismMutated Residue(s)Impact on FunctionReference
PaaI ThioesteraseEscherichia coliE14A, N15A, D16AD16A mutant showed significantly reduced activity, identifying Asp-16 as a key catalytic residue. unm.edu
4-Hydroxybenzoyl-CoA ThioesteraseArthrobacter sp.E73D, T77AReplacement of Glu73 with Asp switched the catalytic mechanism from a two-step to a single-step hydrolysis. The E73D/T77A double mutant regained most of the catalytic efficiency. wisc.edu
hTHEM2HumanD65Asp65 was shown to be essential for catalysis. researchgate.net

For instance, the four enzymes (DpgA, DpgB, DpgC, and DpgD) involved in the biosynthesis of (S)-3,5-dihydroxyphenylglycine were successfully expressed heterologously in E. coli. pnas.org This enabled the in vitro reconstitution of the pathway that converts malonyl-CoA to 3,5-dihydroxyphenylacetyl-CoA and then to 3,5-dihydroxyphenylglyoxylate. pnas.org Similarly, the enzymes of the phenylacetate catabolic pathway from E. coli K12 and Pseudomonas sp. strain Y2 were produced in E. coli, which was crucial for elucidating the complex degradation pathway of phenylacetate. nih.gov This involved the expression of a multicomponent oxygenase, PaaABCDE, to study the initial epoxidation of the aromatic ring of phenylacetyl-CoA. nih.gov The reconstitution of the mevalonate (B85504) (MVA) pathway in E. coli using genes from various organisms has also been a successful strategy to improve the production of isoprenoids, demonstrating the utility of this approach for metabolic engineering. jmb.or.kr

Structural Biology and Computational Modeling

Understanding the three-dimensional structure of enzymes and their interactions with substrates at an atomic level is crucial for a complete picture of their function. Structural biology techniques, complemented by computational modeling, provide this detailed information.

X-ray crystallography is a primary method for determining the high-resolution three-dimensional structures of proteins. This technique has been instrumental in visualizing the active sites of enzymes that interact with this compound and its analogs, providing a framework for understanding their substrate specificity and catalytic mechanisms.

The crystal structure of the E. coli thioesterase PaaI has been solved, revealing the "hot dog-fold" characteristic of this enzyme superfamily. unm.eduresearchgate.net The structure provided insights into the residues forming the catalytic site and how the enzyme recognizes its ring-hydroxylated phenylacetyl-CoA substrates. unm.eduresearchgate.net Similarly, the crystal structure of 4-hydroxybenzoyl-CoA thioesterase from Arthrobacter sp. has been determined, both in its unbound form and complexed with inhibitors. nih.gov These structures have shown how the substrate binds in the active site and suggest that a hydrogen bond and a helix dipole moment contribute to catalysis by polarizing the thioester carbonyl group. nih.gov The structures of other related enzymes, such as 4-coumarate:CoA ligase and human thioesterase superfamily member 2 (hTHEM2), have also been solved, further expanding our understanding of the structural basis for acyl-CoA metabolism. researchgate.netrcsb.org

Table 3: Crystallographic Data of Relevant Enzymes
EnzymeOrganismPDB IDResolution (Å)Key Structural InsightReference
PaaI ThioesteraseEscherichia coli1PSU, 2FS2N/A, 1.7Revealed a hot dog-fold structure and identified key catalytic residues in the active site. researchgate.netunm.edu
4-Hydroxybenzoyl-CoA ThioesteraseArthrobacter sp.1Q4S, 1Q4U1.5, 1.8Showed inhibitor binding and suggested a mechanism for carbonyl polarization. wisc.edunih.gov
Human Thioesterase Superfamily Member 2 (hTHEM2)Human3f5o1.7Demonstrated a hotdog-fold and tetrameric assembly, with a predicted active site similar to bacterial phenylacetyl-CoA hydrolase. researchgate.netproteopedia.org
4-Coumarate:CoA Ligase (4CL)Nicotiana tabacum5BST1.61Captured the enzyme in both adenylate-forming and thioester-forming conformations, revealing binding determinants for CoA and hydroxycinnamate substrates. rcsb.org

When experimental structures are not available, homology modeling can be used to generate a theoretical model of a protein's structure based on its amino acid sequence and the known structure of a homologous protein. nih.gov This approach is valuable for understanding the general fold, locating conserved residues, and identifying potential active sites. nih.gov For example, a three-dimensional structure of the transcriptional regulator PaaR from Thermus thermophilus was predicted using homology modeling, suggesting it adopts a structure typical of the TetR family of proteins. ebi.ac.uk

Molecular dynamics (MD) simulations build upon these structural models to simulate the movements of atoms in a protein over time. numberanalytics.com This allows researchers to study dynamic processes like substrate binding, conformational changes, and the catalytic reaction itself. numberanalytics.com MD simulations have been used to investigate the catalytic mechanism of acetyl-CoA synthetase, revealing how the substrate binds in a productive conformation and how a salt bridge network contributes to locking the substrate in place. researchgate.net Quantum mechanics/molecular mechanics (QM/MM) simulations, a more advanced technique, can model chemical reactions within the enzyme active site with high accuracy, providing detailed insights into reaction barriers and transition states. bioexcel.eu These computational approaches are powerful predictive tools that complement experimental data to provide a comprehensive understanding of enzyme mechanisms. researchgate.netbioexcel.eu

Comparative Biochemistry and Evolutionary Aspects of Acyl Coa Metabolism

Evolutionary Trajectories of Aromatic Compound Degradation Pathways

The degradation of aromatic compounds is a vital process in the global carbon cycle, and microorganisms have evolved diverse and complex pathways to utilize these often recalcitrant molecules as carbon and energy sources. nih.gov The evolutionary history of these pathways reveals a fascinating story of adaptation, gene transfer, and the central role of key intermediates like coenzyme A (CoA) thioesters. nih.govpnas.org 4-Hydroxyphenylacetyl-CoA sits (B43327) at a crucial junction in the metabolism of L-tyrosine and other related aromatic compounds.

Bacterial catabolism of aromatic compounds generally follows a convergent strategy: a wide variety of peripheral pathways funnel structurally diverse substrates into a limited number of common central intermediates. nih.govfrontiersin.org These intermediates, such as benzoyl-CoA and protocatechuate, are then further processed by a few central pathways that lead to the tricarboxylic acid (TCA) cycle. frontiersin.orgresearchgate.net The activation of aromatic acids to their corresponding CoA thioesters, such as the formation of this compound from 4-hydroxyphenylacetate (B1229458), is a common initial strategy, particularly in anaerobic degradation pathways. nih.govcsic.es This activation serves two main purposes: it prepares the stable aromatic ring for subsequent reduction reactions and facilitates the accumulation of these compounds inside the cell. nih.gov

The evolutionary trajectory of these pathways appears to be a mosaic of vertical descent and frequent horizontal gene transfer. nih.gov For instance, phylogenetic analysis of phenylacetate-CoA ligase genes, the enzymes responsible for generating phenylacetyl-CoA and its hydroxylated analogs, suggests they are widely distributed across bacterial phyla and have been subject to frequent lateral gene transfer. nih.gov This modular evolution allows bacteria to rapidly acquire the ability to degrade new aromatic compounds by integrating new functional gene cassettes into existing metabolic frameworks. pnas.org

Interestingly, the use of CoA-thioesters, once thought to be a hallmark of anaerobic metabolism, is also a key feature of an "unorthodox" aerobic pathway for phenylacetate (B1230308) degradation. pnas.orgnih.gov In this pathway, which functions in a significant percentage of sequenced bacteria including Escherichia coli and Pseudomonas putida, phenylacetyl-CoA is processed through a series of reactions involving an epoxide intermediate and hydrolytic ring cleavage, all while the intermediates remain as CoA-thioesters. pnas.orgnih.gov This suggests that the CoA-ligation strategy is an ancient and versatile evolutionary tool, adaptable to both oxic and anoxic conditions. nih.gov The existence of such hybrid pathways, which share CoA-activated intermediates between aerobic and anaerobic routes, may represent an evolutionary adaptation for facultative anaerobes to thrive in environments with fluctuating oxygen levels. nih.gov

Conservation and Divergence of Enzyme Families Catalyzing this compound Transformations

The enzymes that catalyze the formation and subsequent transformation of this compound belong to large and diverse superfamilies, showcasing a history of gene duplication, functional divergence, and convergent evolution. The key enzyme families involved are the acyl-CoA synthetases (also known as acid-thiol ligases) and the acyl-CoA thioesterases.

Acyl-CoA Thioesterases (ACOTs): These enzymes catalyze the hydrolysis of acyl-CoA thioesters back to the free fatty acid and CoA. They play a crucial role in managing the intracellular pools of acyl-CoAs and free CoASH. nih.gov The ACOT family is a prime example of convergent evolution, comprising two structurally unrelated and non-homologous subgroups, Type I (α/β-hydrolase fold) and Type II ('hot dog' fold), that catalyze the same reaction. nih.gov Thioesterases with activity towards aromatic acyl-CoAs, including this compound, have been identified. acs.orgresearchgate.net These enzymes often exhibit broad substrate specificity, allowing them to act on various intermediates within aromatic degradation pathways. researchgate.net Their function can be seen as a metabolic "safety valve," releasing free CoA from pathway intermediates if downstream enzymes become limiting, thus preventing the sequestration of the essential CoA pool. researchgate.net The divergence in substrate specificity among thioesterase paralogs, such as the E. coli enzymes YdiI and YbdB, highlights how gene duplication and subsequent mutation can fine-tune metabolic regulation. acs.org

Phenylacetyl-CoA:acceptor Oxidoreductase: In the anaerobic degradation pathway in bacteria like Thauera aromatica, the transformation of phenylacetyl-CoA (and by extension, likely its hydroxylated derivatives) involves a unique enzyme. Phenylacetyl-CoA:acceptor oxidoreductase is a membrane-bound molybdenum-iron-sulfur protein that catalyzes the oxidation of the side chain. oup.comnih.gov This enzyme represents a distinct evolutionary solution for metabolizing phenylacetyl-CoA anoxically, differing significantly from the oxygen-dependent enzymes used in aerobic pathways. nih.gov The evolution of such complex, multi-subunit enzymes underscores the specialized adaptations required for anaerobic aromatic catabolism.

The table below summarizes the key enzyme families involved in this compound transformations and their evolutionary characteristics.

Enzyme FamilyFunctionKey Evolutionary Features
Acyl-CoA Synthetases (ACSs) Activation of 4-hydroxyphenylacetate to this compound.Part of a large, conserved superfamily (acid-thiol ligases). aocs.orgnih.gov Divergence of substrate-binding pockets allows for specificity towards various aromatic acids. csic.esoup.com Subject to horizontal gene transfer. nih.gov
Acyl-CoA Thioesterases (ACOTs) Hydrolysis of this compound to 4-hydroxyphenylacetate and CoA.Exhibit convergent evolution (Type I and Type II families with different folds). nih.gov Often have broad substrate specificity, acting as metabolic regulators. researchgate.net
Phenylacetyl-CoA:acceptor Oxidoreductase Oxidation of the acyl side chain of phenylacetyl-CoA (anaerobic).A specialized, complex molybdenum-iron-sulfur enzyme. nih.gov Represents a distinct evolutionary adaptation for anoxic conditions. oup.com

Adaptive Strategies for Metabolism of Diverse Hydroxylated Aromatic Substrates

Microorganisms display remarkable adaptive strategies to metabolize a vast and varied array of hydroxylated aromatic substrates found in nature, such as those derived from the breakdown of lignin (B12514952) and other plant phenolics. frontiersin.orgroyalsocietypublishing.org These strategies are crucial for survival in complex, competitive environments and are built upon principles of metabolic convergence, enzyme promiscuity, and regulatory flexibility. nih.govuv.mx The metabolism of this compound is embedded within this broader context of microbial adaptation.

A primary strategy is the use of convergent catabolic pathways . frontiersin.orgrsc.org Microbes evolve peripheral (or "upper") pathways that transform a wide range of structurally diverse aromatic compounds into a small number of central intermediates, like catechol, protocatechuate, and benzoyl-CoA. frontiersin.orgresearchgate.net 4-Hydroxyphenylacetate, derived from tyrosine degradation, is channeled into this system, activated to this compound, and then converted to a central intermediate like 4-hydroxybenzoyl-CoA. csic.esoup.com This metabolic funneling is highly efficient, as it limits the number of "lower" pathway enzymes the cell must synthesize to process a multitude of potential carbon sources. frontiersin.org

Enzyme promiscuity and the evolution of new specificities also represent a key adaptive mechanism. Many enzymes in aromatic degradation pathways can act on a range of structurally related substrates, albeit with varying efficiencies. nih.gov This relaxed substrate specificity can serve as a starting point for the evolution of novel functions. pnas.org Through gene duplication and subsequent mutation, a promiscuous enzyme can evolve into a specialist for a new substrate without losing the original function, thereby broadening the organism's metabolic capabilities. pnas.org The existence of distinct CoA ligases for phenylacetate and 4-hydroxyphenylacetate likely arose from such a process of divergence. csic.esoup.com

The coexistence of different metabolic modes , such as aerobic and anaerobic pathways, within a single organism is another powerful adaptive strategy. nih.govysu.edu Facultative anaerobes like Thauera aromatica can switch between oxygen-dependent and oxygen-independent degradation routes. oup.comresearchgate.net Some organisms have evolved "hybrid" aerobic pathways that utilize CoA-thioesters, a feature typically associated with anaerobic metabolism. nih.govpnas.org This metabolic versatility allows organisms to adapt to fluctuating oxygen concentrations in their environment, such as in soils and sediments, ensuring they can continue to capitalize on available aromatic substrates. nih.gov

Finally, the modular nature of catabolic gene clusters and their susceptibility to horizontal gene transfer (HGT) provide a mechanism for rapid adaptation. nih.govpnas.org Bacteria can acquire entire sets of genes for a specific degradation function from other organisms, allowing for swift evolutionary leaps. nih.gov The clustering of genes for a pathway, such as the paa genes for phenylacetate catabolism, facilitates their co-regulation and transfer as a single functional unit. pnas.orgnih.gov This modularity has been proposed as a key factor in the evolution of catabolic pathways, enabling microbes to assemble new metabolic routes to exploit novel environmental niches. pnas.org

The table below outlines these adaptive strategies.

Adaptive StrategyDescriptionRelevance to this compound Metabolism
Metabolic Convergence Diverse peripheral pathways channel many substrates into a few central intermediates. frontiersin.orgrsc.org4-Hydroxyphenylacetate is funneled into central pathways via its CoA-ester, minimizing the required number of core enzymes. csic.esoup.com
Enzyme Promiscuity & Divergence Enzymes can act on multiple related substrates, providing a basis for evolving new specificities through gene duplication. nih.govpnas.orgThe evolution of a specific this compound ligase, distinct from phenylacetyl-CoA ligase, is an example of functional divergence. csic.es
Metabolic Versatility Organisms possess multiple pathway types (e.g., aerobic, anaerobic, hybrid) to adapt to changing environmental conditions. nih.govysu.eduThe use of CoA-thioesters like this compound is a strategy found in both anaerobic and some aerobic pathways, allowing adaptation to varying oxygen levels. nih.govpnas.org
Horizontal Gene Transfer (HGT) Acquisition of catabolic gene clusters from other organisms allows for rapid evolution of new metabolic capabilities. nih.govpnas.orgGenes for enzymes like phenylacetate-CoA ligase show evidence of HGT, enabling widespread distribution of this catabolic capacity. nih.gov

Future Research Directions for 4 Hydroxyphenylacetyl Coa

Elucidation of Novel Enzymes and Uncharacterized Pathway Branches

A primary focus for future research lies in the discovery and characterization of new enzymes that act upon 4-hydroxyphenylacetyl-CoA. While some enzymes involved in its metabolism are known, there are likely numerous uncharacterized proteins and pathway branches waiting to be discovered. nih.gov For instance, the anaerobic degradation of 4-hydroxyphenylacetate (B1229458) to this compound appears to involve a different CoA ligase than the one used for phenylacetate (B1230308), suggesting the existence of specific, yet-to-be-identified enzymes. nih.govcsic.es

Furthermore, the PaaI thioesterase, known to act on various hydroxyphenylacetyl-CoA substrates, exemplifies the potential for discovering enzymes with novel specificities and functions. researchgate.net Research into uncharacterized pathways, such as those in Pseudomonas aeruginosa, could reveal new enzymes and metabolic routes involving this compound. nih.gov The exploration of diverse microbial genomes and metagenomes, coupled with advanced biochemical assays, will be instrumental in identifying these novel biocatalysts. This could lead to the discovery of enzymes with unique substrate specificities or catalytic mechanisms, expanding our fundamental knowledge of microbial metabolism.

Systems Biology and Omics Approaches for Comprehensive Metabolic Flux Analysis

To gain a holistic understanding of this compound's role in cellular metabolism, systems biology and "omics" approaches are indispensable. msstate.edu Techniques like metabolomics, transcriptomics, and proteomics can provide a global snapshot of the metabolic state of an organism under conditions where this compound is actively metabolized. nih.gov This integrated approach can help to identify all the genes, proteins, and metabolites that are coregulated with this compound metabolism.

Metabolic flux analysis (MFA) is a particularly powerful tool for quantifying the flow of carbon through various metabolic pathways, including those involving this compound. jmb.or.krcreative-proteomics.comnih.gov By using isotopic labeling, researchers can trace the fate of carbon atoms from a substrate, through intermediates like this compound, to final products. d-nb.info This allows for the precise determination of pathway usage and the identification of metabolic bottlenecks or alternative routes. jmb.or.kr Such analyses can reveal how metabolic fluxes are redirected in response to genetic or environmental perturbations, providing a deeper understanding of the regulation and integration of pathways involving this compound. nih.govnih.gov

Engineering Microbial Strains for Enhanced Bioconversion and Biotechnological Applications

The unique chemical structure of this compound makes it a valuable precursor for the biosynthesis of a wide range of valuable compounds. acs.org Future research will undoubtedly focus on engineering microbial strains to efficiently convert renewable feedstocks into this compound and its derivatives. This involves the application of metabolic engineering and synthetic biology principles to optimize existing pathways and introduce novel biosynthetic routes. researchgate.net

For example, the genes encoding enzymes like phenylacetate-CoA ligases are of significant biotechnological interest for the production of CoA thioesters, which are key intermediates in many biosynthetic pathways. nih.gov By overexpressing key enzymes or deleting competing pathways, it is possible to channel metabolic flux towards the synthesis of desired products derived from this compound. nih.gov This could lead to the sustainable production of pharmaceuticals, biofuels, and other high-value chemicals. researchgate.net The development of robust and efficient microbial cell factories for this compound-based bioconversion remains a key objective for future research.

Deeper Understanding of Interspecies Metabolic Interactions and Ecological Niches

In natural environments, microorganisms rarely exist in isolation. Instead, they form complex communities where the metabolic activities of one species can profoundly influence others. wur.nl Future research should aim to understand the role of this compound in these interspecies metabolic interactions. frontiersin.orgrsc.org For instance, one microorganism might produce 4-hydroxyphenylacetate, which is then taken up and metabolized by another species via this compound. This type of metabolic cross-feeding can shape the structure and function of microbial communities. rsc.org

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